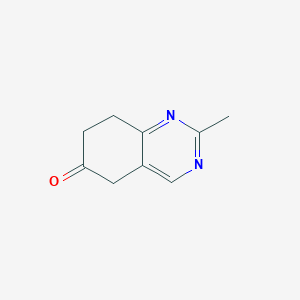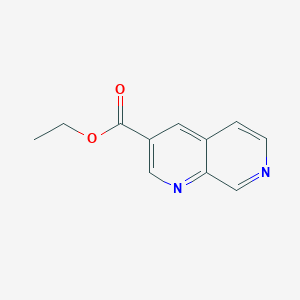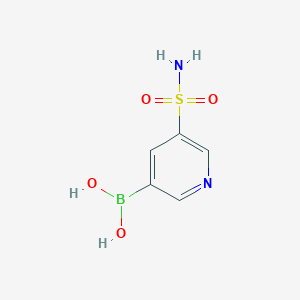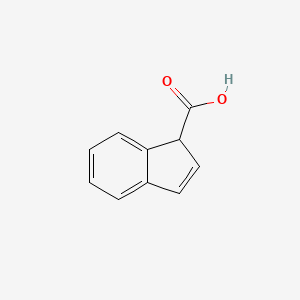
1-Palmitoyl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
1-Palmitoyl-sn-glycero-3-phosphocholine (P-lysoPC, LPC) is generated through hydrolysis of the sn-2 acyl chain of PC by phospholipase A2 . It is a major component of oxidized low-density lipoprotein and is believed to have an important role in inflammatory diseases and atherosclerosis .
Synthesis Analysis
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (POPC-d63) with the palmitoyl and oleoyl chains deuterium-labeled was produced in three steps from 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, deuterated palmitic acid, and deuterated oleic anhydride .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider .Chemical Reactions Analysis
This compound increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 495.6 g/mol . The molecular formula is C24H50NO7P .Applications De Recherche Scientifique
Analytical Method Development
- A study by Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing phosphatidylcholine and its hydrolysis products, including 1-Palmitoyl-sn-glycero-3-phosphocholine. This method is essential for monitoring the acyl migration process in phosphatidylcholines (Kiełbowicz et al., 2012).
Interaction Studies
- Lai, Yang, and Finlayson‐Pitts (1994) investigated the interaction of phosphocholines, including this compound, with ozone at the air-water interface. Their study provides insights into how these molecules react under specific environmental conditions (Lai, Yang, & Finlayson‐Pitts, 1994).
Synthesis and Modification
- Bogojevic and Leung (2020) presented a method for the enzyme-assisted synthesis of chain-deuterated this compound, highlighting its utility for various experimental techniques (Bogojevic & Leung, 2020).
Lipid Bilayer Studies
- Yamauchi, Togawa, and Kinoshita (1996) synthesized a dimeric version of this compound, which was used to study lipid bilayers and their interactions with enzymes (Yamauchi, Togawa, & Kinoshita, 1996).
Neutron Reflectometry
- Yepuri et al. (2016) conducted a study using neutron reflectometry to understand the lipid bilayer membrane structure of perdeuterated this compound (Yepuri et al., 2016).
Oxidized Phosphatidylcholines Study
- Beranová et al. (2010) examined the physical properties of oxidized phospholipid membranes containing this compound, revealing changes in bilayer structure and orientation (Beranová et al., 2010).
Ozonolysis Study
- Tagiri-Endo et al. (2002) studied the ozonolysis of this compound, leading to the discovery of a novel ethoxyhydroperoxide compound (Tagiri-Endo et al., 2002).
Mécanisme D'action
Target of Action
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is a major component of oxidized low-density lipoprotein . It primarily targets endothelial cells and macrophages . It also interacts with neutrophils and Treg cells . These targets play crucial roles in inflammation, immune response, and atherosclerosis .
Mode of Action
This compound exhibits proinflammatory activity . It induces the production of reactive oxygen species (ROS) and decreases the levels of superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs) . It also potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages .
Biochemical Pathways
The compound is generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine . It affects the ERK1/2 pathway by decreasing the phosphorylation of ERK1/2 . It also influences the immune response by enhancing the production of TGF-β1 and Foxp3 protein levels in Treg cells .
Pharmacokinetics
It is known to be administered subcutaneously in animal models . More research is needed to fully understand its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s action results in a variety of biological effects. It inhibits cell viability in a concentration-dependent manner . It also enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis . Furthermore, it is believed to have an important role in inflammatory diseases and atherosclerosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its activity . .
Orientations Futures
Propriétés
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
17364-16-8, 97281-38-4 | |
| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LysoPC(16:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

